肉桂酸顺式-3-己烯-1-酯

描述

Synthesis Analysis

The synthesis of Cinnamic Acid cis-3-Hexen-1-yl Ester can be achieved through the optimized lipase-catalyzed transesterification of cis-3-hexen-1-ol with triacetin in n-hexane, utilizing immobilized lipase from Rhizomucor miehei. Optimal conditions for maximum conversion include a specific reaction time, temperature, enzyme amount, substrate molar ratio, and added water content (Chiang, Chang, & Shieh, 2003). Moreover, stereoselective syntheses from phenylalanine derivatives provide a pathway to both trans- and cis-cinnamic acid esters, highlighting the versatility of synthetic approaches (Takamura, Mizoguchi, & Yamada, 1975).

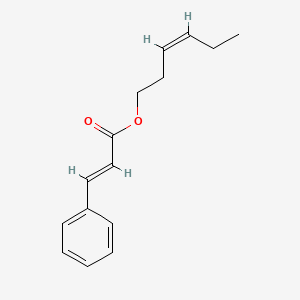

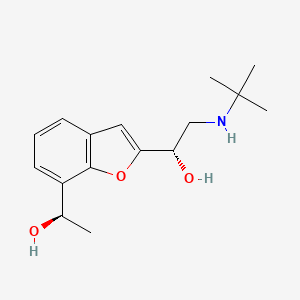

Molecular Structure Analysis

The molecular structure of Cinnamic Acid cis-3-Hexen-1-yl Ester and its derivatives are characterized by the presence of a disubstituted carbon-carbon double bond, leading to the existence of cis (Z) and trans (E) isomers. These structural variations contribute to different physical and chemical properties and biological activities (Eilerman, 2000).

Chemical Reactions and Properties

Cinnamic Acid cis-3-Hexen-1-yl Ester undergoes various chemical reactions, including cis-trans isomerization under the influence of iodine atoms. This reaction highlights the compound's reactivity and the influence of stereochemistry on its behavior (Visscher & Kooyman, 1963). Additionally, the compound's chemical properties are influenced by its ability to form hydrogen bonds, as seen in its crystalline-phase structures (Pálinkó, 1999).

Physical Properties Analysis

The physical properties of Cinnamic Acid cis-3-Hexen-1-yl Ester, such as melting point, solubility, and odor, are closely linked to its molecular structure and the presence of functional groups. These properties are crucial for its application in various industries, including food, cosmetics, and perfumery.

Chemical Properties Analysis

The chemical properties of Cinnamic Acid cis-3-Hexen-1-yl Ester, including its reactivity, stability, and interactions with other compounds, are central to its utility in flavor and fragrance compositions. Its esterification reactions, oxidative stability, and interactions with radicals have been extensively studied to exploit its potential in various applications (Oladimeji, Essien, Sheriff, & Alemika, 2019).

科学研究应用

在食品工业和合成中的应用

顺式-3-己烯-1-乙酸酯因其果香味而闻名,在食品工业中被广泛用作增味剂。研究重点关注了由脂肪酶催化的该化合物的生物合成,突出了反应温度和底物摩尔比在合成过程中的重要性,一个重要的模型显示出 82.1% 的最大预测摩尔转化率 (Chiang、Chang 和 Shieh,2003 年)。另一项研究强调了米曲霉在有机溶剂中催化乙酸和顺式-3-己烯-1-醇直接酯化反应的效率,在最佳条件下实现了 98% 的高酯化率 (Kirdi 等人,2017 年)。

在植物生长和发育中的作用

肉桂酸衍生物在植物生长调节中起着至关重要的作用。对拟南芥的研究表明,顺式肉桂酸 (CA) 有助于调节植物生长。该研究确定了其表达因顺式/反式 CA 混合物而增强的基因,表明这些异构体在植物生长中具有不同的作用。值得注意的是,zce1 功能丧失突变体在拟南芥中产生了较早的分蘖,表明 ZCE1 参与促进营养生长和延迟开花 (Guo 等人,2011 年)。

抗氧化和抗癌潜力

肉桂酸及其衍生物以其广泛的药理作用而闻名,包括抗氧化活性。一项研究评估了肉桂酸及其衍生物的抗氧化活性,结果表明酯化增强了肉桂酸的抗氧化活性 (Oladimeji 等人,2019 年)。另一篇综合综述讨论了肉桂酸衍生物的抗癌潜力,强调了它们在医药研究中的利用不足,尽管它们具有丰富的药用传统 (De、Baltas 和 Bedos-Belval,2011 年)。

抗菌活性

肉桂酸和相关分子对各种细菌和真菌物种表现出显着的生长抑制作用。总结了天然肉桂酸和相关衍生物的抗菌活性,强调了它们作为治疗结核病等感染的未来药物的潜力 (Guzman,2014 年)。

属性

IUPAC Name |

[(Z)-hex-3-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3-,12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGVMQNGUQXDN-FECXASIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamic Acid cis-3-Hexen-1-yl Ester | |

CAS RN |

94135-75-8, 68133-75-5 | |

| Record name | Hex-3-enyl (Z)-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-hexenyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enyl (Z)-cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamic acid cis-3-hexen-1-yl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEN78F7TEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)

![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)

![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)